molecular formula C48H24N8OV B12831896 Vanadyl 2,3-naphthalocyanine

Vanadyl 2,3-naphthalocyanine

Katalognummer: B12831896
Molekulargewicht: 779.7 g/mol
InChI-Schlüssel: IVUBJNPDPBDVLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vanadyl 2,3-naphthalocyanine is a complex organometallic compound with the empirical formula C48H24N8OV. It is a derivative of naphthalocyanine, which is structurally related to phthalocyanine but with extended π-electron delocalization. This compound is known for its unique optical and electronic properties, making it a promising candidate for various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Vanadyl 2,3-naphthalocyanine can be synthesized through a multi-step process involving the reaction of vanadyl salts with naphthalocyanine precursors. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Vanadyl 2,3-naphthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadyl oxo species, while reduction can yield vanadyl hydride complexes .

Wissenschaftliche Forschungsanwendungen

Vanadyl 2,3-naphthalocyanine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of vanadyl 2,3-naphthalocyanine involves its ability to absorb visible light and emit red light of varying intensity depending on the temperature. This property is utilized in applications such as solar cells and photodynamic therapy. The compound’s activation energy for this process is relatively low, making it efficient in converting light into electricity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Vanadyl 2,3-naphthalocyanine is unique due to its extended π-electron delocalization, which enhances its optical and electronic properties. This makes it more effective in applications such as solar cells and photodynamic therapy compared to similar compounds .

Eigenschaften

Molekularformel

C48H24N8OV

Molekulargewicht

779.7 g/mol

IUPAC-Name

2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+)

InChI

InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2

InChI-Schlüssel

IVUBJNPDPBDVLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.